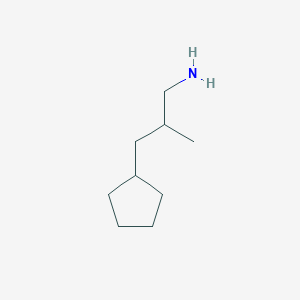![molecular formula C10H15NO2 B13621121 1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)
1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one typically involves the Beckmann rearrangement of adamantanone oxime. This reaction is carried out under acidic conditions, leading to the formation of the tricyclic structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism by which 1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one can be compared with other tricyclic compounds such as:
Adamantanone: Similar in structure but lacks the nitrogen atom present in this compound.
Tricyclo[3.3.1.1^3,7]decane: Another tricyclic compound with different ring sizes and no nitrogen atom.
1,4,8,11-Tetraazacyclotetradecane: Contains multiple nitrogen atoms and a larger ring structure. The uniqueness of this compound lies in its specific tricyclic arrangement and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-hydroxy-4-azatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H15NO2/c12-9-7-1-6-2-8(11-9)5-10(13,3-6)4-7/h6-8,13H,1-5H2,(H,11,12) |
InChI Key |
VSPSLZMFOPYJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


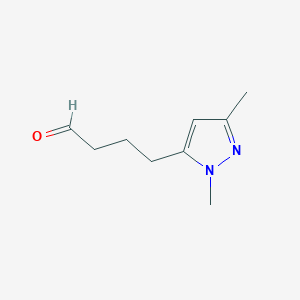
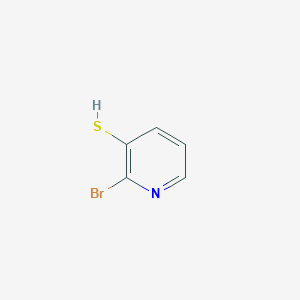


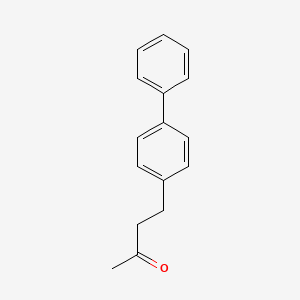

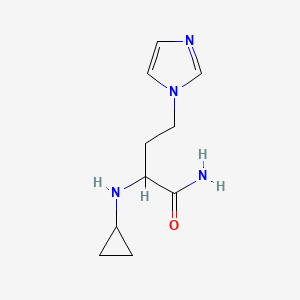
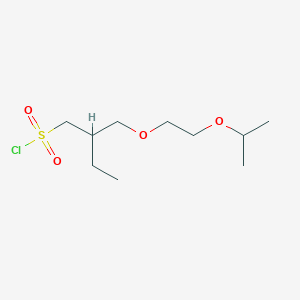
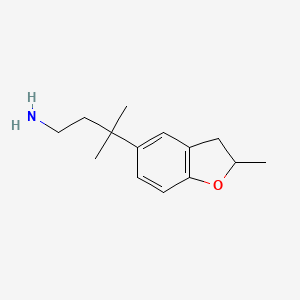

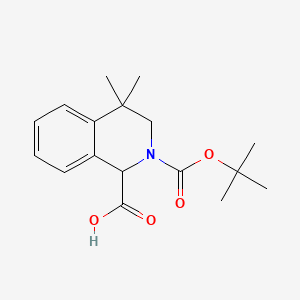

![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)
